molecular formula C7H3N3O4 B189459 3,5-Dinitrobenzonitrile CAS No. 4110-35-4

3,5-Dinitrobenzonitrile

Cat. No. B189459
CAS RN: 4110-35-4
M. Wt: 193.12 g/mol
InChI Key: SSDNULNTQAUNFQ-UHFFFAOYSA-N
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Patent
US04159278

Procedure details

To a solution of 210 grams of stannous chloride dihydrate in 590 ml. of concentrated hydrochloric acid is added portionwise 25 grams of 3,5 -dinitrobenzonitrile. The mixture is stirred for three hours at room temperature, then cooled to 0° in an ice-salt bath and a cold 50% sodium hydroxide solution added to the mixture until the mixture is strongly basic. During the addition the temperature is kept below 5°.
[Compound]
Name
stannous chloride dihydrate
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([N+:13]([O-])=O)[CH:12]=1)[C:8]#[N:9])([O-])=O.[OH-].[Na+]>>[NH2:2][C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([NH2:13])[CH:12]=1)[C:8]#[N:9] |f:2.3|

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
210 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C#N)C=C(C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for three hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° in an ice-salt bath
ADDITION
Type
ADDITION
Details
During the addition the temperature
CUSTOM
Type
CUSTOM
Details
is kept below 5°

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC=1C=C(C#N)C=C(C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.